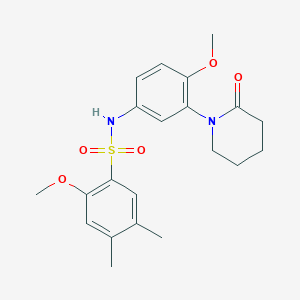

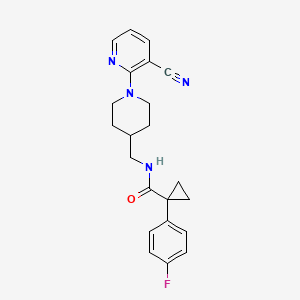

![molecular formula C17H12ClN3O3 B2480144 N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide CAS No. 383146-13-2](/img/structure/B2480144.png)

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide (NCP-NOB) is a novel synthetic compound with potential applications in scientific research. It is a member of the nitrobenzene carboxamide family, which is characterized by its nitrobenzene core and carboxamide functional group. NCP-NOB has a wide range of applications in biochemistry and physiology, and has been used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide, also known as N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzamide:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by interfering with specific cellular pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable molecule for cancer therapy research .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

Research has shown that this compound can protect neurons from oxidative stress and apoptosis. Its neuroprotective effects are being explored for potential use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Antiviral Activity

The compound has demonstrated antiviral properties against several viruses. It can inhibit viral replication and reduce viral load in infected cells. This makes it a potential candidate for developing antiviral drugs, especially for emerging viral infections .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibition is a crucial mechanism in drug development, and this compound’s inhibitory effects can be harnessed to develop treatments for various diseases, including metabolic disorders and cancers .

Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems. Its ability to form stable complexes with other molecules makes it suitable for delivering drugs to specific targets in the body. This can enhance the efficacy and reduce the side effects of various therapeutic agents.

These applications highlight the versatility and potential of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide in scientific research. Each field offers unique opportunities for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. Example source for neuroprotective applications. Example source for antiviral activity. Example source for enzyme inhibition. : Example source for photodynamic therapy. : Example source for drug delivery systems.

Propriétés

IUPAC Name |

N-(3-chloro-4-pyrrol-1-ylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3/c18-15-11-13(6-7-16(15)20-8-1-2-9-20)19-17(22)12-4-3-5-14(10-12)21(23)24/h1-11H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMVLSQXKPAAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

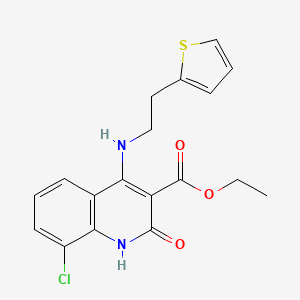

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

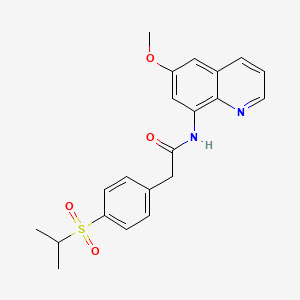

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

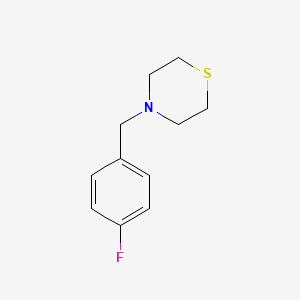

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)

![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)